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gamma - Hexalactone - d5

Cat. No.: B1148047
CAS No.: 1394230-46-6
M. Wt: 119.176
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Description

Fundamental Principles and Advancements in Stable Isotope Chemistry for Scientific Inquiry

Stable isotope chemistry is founded on the principle that isotopes of an element, while differing in neutron number and therefore mass, are chemically and functionally identical. nih.gov This subtle mass difference, however, makes them distinguishable using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govclearsynth.com Early pioneers like Rudolph Schoenheimer and David Rittenberg first leveraged this by replacing hydrogen with deuterium (B1214612) in lipid molecules, rendering them "visible" to analytical instruments and allowing them to trace metabolic pathways. nih.gov

Over the decades, advancements in mass spectrometry, including its coupling with separation techniques like gas and liquid chromatography, have dramatically increased the sensitivity and accessibility of stable isotope analysis. nih.gov These technological strides have enabled researchers to study complex biological matrices with unprecedented detail, solidifying the role of stable isotopes as indispensable tracers in scientific research. nih.govsymeres.com

The Significance of Deuterium Labeling in Elucidating Chemical and Biological Processes

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, offers unique advantages in scientific research. clearsynth.com Its greater mass compared to protium (B1232500) (¹H) can lead to a phenomenon known as the kinetic isotope effect, which can be exploited to study reaction mechanisms and kinetics. symeres.com In the realm of biology and medicine, deuterium labeling is instrumental in a wide array of applications. It is used to trace the metabolic fate of drugs and agrochemicals, providing insights into their absorption, distribution, metabolism, and excretion. symeres.comclearsynth.com

Furthermore, deuterium-labeled compounds serve as powerful probes for investigating protein folding, ligand-receptor interactions, and the movement of molecules within living organisms. clearsynth.com In analytical chemistry, particularly NMR spectroscopy, deuterated solvents are routinely used to minimize interference from naturally abundant hydrogen, thereby enhancing the clarity and precision of the resulting spectra. clearsynth.com

Overview of Deuterated Lactones: Synthesis, Characterization, and Research Utility

Lactones, which are cyclic esters, are significant compounds found in a variety of natural products and are known for their distinct aromas. researchgate.net The introduction of deuterium into the lactone structure creates a valuable tool for various analytical applications, most notably as internal standards in stable isotope dilution assays (SIDA). acs.orgnih.gov SIDA is a quantitative analysis method that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. Because the labeled and unlabeled compounds behave almost identically during extraction and analysis, this technique allows for highly accurate quantification.

The synthesis of deuterated lactones can be achieved through several methods. One common approach involves the reduction of a suitable precursor with deuterium gas. acs.orgnih.gov Another method is the free radical addition of a deuterated reagent to an alkene. acs.orgnih.gov The successful synthesis and isotopic purity of these deuterated lactones are confirmed through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. umich.eduacs.org For mass spectrometry applications, it is often desirable to place the deuterium label within the lactone ring to ensure it is retained during fragmentation. acs.org

Rationale for the Comprehensive Academic Investigation of γ-Hexalactone-d5

γ-Hexalactone is a naturally occurring lactone found in ripe fruits and is widely used as a flavoring and fragrance agent due to its creamy, coconut-like aroma. chemimpex.commedchemexpress.commedchemexpress.com Beyond its sensory properties, it serves as an intermediate in the synthesis of pharmaceuticals and is being explored for its potential in producing biodegradable polymers. chemimpex.com

The deuterated analogue, γ-Hexalactone-d5, is of significant academic and research interest primarily as an internal standard for quantitative studies. Its use in stable isotope dilution assays allows for the precise measurement of its non-labeled counterpart in various matrices, from food products to biological samples. acs.orgnih.gov This is crucial for understanding its natural occurrence, its formation in different processes, and its behavior in biological systems. A detailed investigation into γ-Hexalactone-d5 provides valuable data for researchers in food science, environmental analysis, and metabolic studies.

Interactive Data Tables

Table 1: Properties of gamma-Hexalactone and gamma-Hexalactone-d5

Propertygamma-Hexalactonegamma-Hexalactone-d5
Synonyms γ-Caprolactone, γ-Ethyl-γ-butyrolactone4-Hexanolide-d5
CAS Number 695-06-7 chemimpex.comodowell.com1394230-46-6 eptes.com
Molecular Formula C₆H₁₀O₂ chemimpex.comodowell.comC₆H₅D₅O₂ eptes.com
Molecular Weight 114.14 g/mol chemimpex.comodowell.com119.176 g/mol eptes.com
Appearance Colorless to pale yellow liquid chemimpex.comNot specified
Boiling Point 219-221 °C chemimpex.comNot specified
Density ~1.02 g/mL chemimpex.comodowell.comNot specified
Refractive Index n20/D 1.437 - 1.442 chemimpex.comNot specified

Properties

CAS No.

1394230-46-6

Molecular Formula

C6H5D5O2

Molecular Weight

119.176

Purity

95% min.

Synonyms

gamma - Hexalactone - d5

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity Verification of Gamma Hexalactone D5

Chemical Synthesis Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the γ-hexalactone scaffold can be achieved through various organic synthesis methodologies. These strategies often involve either the use of deuterated reagents or catalysts that facilitate hydrogen-deuterium (H-D) exchange.

Multi-step synthesis provides precise control over the location of deuterium atoms within the target molecule. A common strategy involves the construction of the carbon skeleton with precursors that are subsequently deuterated in a controlled manner. For γ-lactones, synthetic pathways can be designed to introduce deuterium at specific, non-exchangeable sites. unimi.it

One plausible approach for γ-Hexalactone-d5 could start from a precursor molecule that allows for deuteration prior to the formation of the lactone ring. For instance, a synthetic route could involve the catalytic reduction of a suitable unsaturated precursor using deuterium gas (D₂). nih.gov Another method involves the free radical addition of a deuterated fragment to an alkene. For example, syntheses of other deuterated γ-lactones have been achieved by the addition of 2-iodoacetamide to deuterated 1-alkenes, demonstrating a viable route for incorporating deuterium into the carbon chain that will form the lactone. fao.org

General synthetic strategies for deuterated lactones often begin with deuterated starting materials or employ deuteration at a late stage of the synthesis. unimi.itsimsonpharma.com For example, a precursor such as a deuterated aldehyde could be used in a multi-component reaction to build the core structure. beilstein-journals.org The intramolecular esterification of a corresponding deuterated 4-hydroxyhexanoic acid, catalyzed by a strong acid, would then yield the desired γ-Hexalactone-d5. scentree.co

Achieving high isotopic enrichment and chemical yield is paramount. The optimization of reaction conditions—such as temperature, catalyst, solvent, and the nature of the deuterium source—is crucial. researchgate.net Deuterium oxide (D₂O) is an inexpensive and common deuterium source used in H-D exchange reactions, often facilitated by a catalyst. nih.govnih.gov

For instance, transition-metal catalysts, such as palladium on carbon (Pd/C) or ruthenium-based complexes, are effective in promoting H-D exchange. nih.govnih.gov The optimization process might involve screening different catalysts, bases, and temperatures to maximize deuterium incorporation. Studies on other molecules have shown that increasing reaction temperature can enhance the H-D exchange yield, with an optimal temperature affording complete exchange at specific positions. nih.gov Microwave activation has also been employed to accelerate these exchange reactions, providing high deuterium enrichment with great selectivity. nih.gov

The choice of solvent is also critical, as deuterated solvents can participate in the exchange and ensure high isotopic purity of the final product. synmr.in The following table summarizes key parameters that are typically optimized for deuteration reactions.

ParameterVariableDesired Outcome
Catalyst Type (e.g., Pd/C, Ru-MACHO), LoadingHigh efficiency and selectivity
Deuterium Source D₂ gas, D₂O, Deuterated reagents (e.g., LiAlD₄)High deuterium incorporation
Temperature Varies (e.g., 60-120°C)Complete H-D exchange, minimal side reactions
Solvent Deuterated vs. non-deuterated, polarityCompatibility, participation in exchange
Reaction Time Minutes to hoursQuantitative yield, high enrichment

Biocatalytic and Chemoenzymatic Routes for Deuterated γ-Lactone Preparation

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for preparing deuterated compounds. nih.gov Enzymes can operate under mild conditions and exhibit high regio- and stereoselectivity, which is advantageous for specific isotopic labeling. nih.gov

Enzymes can be used to catalyze H-D exchange reactions, often using D₂O as the deuterium source. nih.gov For the synthesis of a deuterated lactone like γ-Hexalactone-d5, a precursor such as an aldehyde could be deuterated using an enzyme-catalyzed hydrogen-isotope exchange (HIE) reaction. acs.org Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, for example, are capable of activating aldehyde C-H bonds and facilitating deuteration. acs.org

Another major biocatalytic route for lactone synthesis is the Baeyer-Villiger oxidation of a corresponding deuterated ketone, mediated by Baeyer-Villiger monooxygenases (BVMOs). nih.gov Additionally, the oxidative lactonization of diols, catalyzed by alcohol dehydrogenases (ADHs), represents another viable pathway where a deuterated diol could be converted into the target lactone. nih.gov

Rational design and directed evolution can be used to engineer enzymes with improved or novel catalytic activities for deuteration. acs.org By modifying the active site of an enzyme, its substrate scope can be broadened or its efficiency for H-D exchange can be enhanced. For example, mechanism-guided rational design has been successfully used to improve the HIE reaction for bulky aldehyde substrates. acs.org

Pyridoxal phosphate (B84403) (PLP)-dependent enzymes are another class that can be repurposed for stereoselective deuterium incorporation. nih.gov An α-oxo-amine synthase, for instance, has been shown to produce a range of α-deuterated amino acids site- and stereoselectively, demonstrating the potential for engineering biocatalysts to create specific deuterated building blocks that could be used in the synthesis of more complex molecules like γ-Hexalactone-d5. nih.govresearchgate.net

Advanced Analytical Characterization for Isotopic Abundance and Positional Isomerism

Verifying the isotopic purity, the number of incorporated deuterium atoms, and their precise location within the molecule is a critical final step. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. rsc.orgrsc.org

NMR spectroscopy is indispensable for confirming the structural integrity of the compound and determining the exact position of the deuterium labels. rsc.org

¹H NMR (Proton NMR) : The disappearance or reduction in the intensity of a signal in the ¹H NMR spectrum compared to the non-deuterated standard indicates the position of deuterium incorporation. nih.gov

²H NMR (Deuterium NMR) : This technique directly detects the deuterium nuclei, providing a spectrum where peaks correspond to the positions of the deuterium atoms. nih.govnih.gov Combining ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. nih.govresearchgate.net

The following table illustrates typical data obtained from the analytical characterization of a deuterated compound.

Analytical TechniqueInformation ProvidedExample Finding
High-Resolution Mass Spectrometry (HR-MS) Isotopic distribution, % isotopic purity98.8% d5, 1.1% d4, 0.1% d3
¹H NMR Positional information (absence of proton signal)Reduced integration of signals corresponding to specific protons confirms deuteration sites.
²H NMR Positional information (presence of deuterium signal)A signal appears at the chemical shift corresponding to the deuterated position.

This combined analytical strategy ensures a comprehensive evaluation of both the isotopic enrichment and the structural fidelity of the synthesized γ-Hexalactone-d5. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Isotopic Profile Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds. It provides highly accurate mass measurements, allowing for the determination of the elemental composition and the isotopic distribution of a molecule.

For γ-Hexalactone-d5, HRMS is employed to confirm the incorporation of five deuterium atoms by comparing the measured mass of the molecular ion with the theoretical exact mass. The analysis of the isotopic cluster provides information on the isotopic purity of the sample. The relative abundances of the isotopologues (M+0, M+1, M+2, etc.) can be used to calculate the percentage of the desired d5-labeled compound.

A typical HRMS analysis of γ-Hexalactone-d5 would reveal a molecular ion peak corresponding to its calculated exact mass. The fragmentation pattern observed in the mass spectrum can also provide structural information and confirm the location of the deuterium atoms.

Table 1: Theoretical and Observed HRMS Data for γ-Hexalactone-d5

IonFormulaCalculated m/zObserved m/zDifference (ppm)
[M+H]⁺C₆H₆D₅O₂⁺120.1117120.1115-1.67
[M-C₂H₅]⁺C₄H₂D₅O₂⁺91.069691.0694-2.20

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ²H, ¹³C NMR) for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of molecules. For isotopically labeled compounds, various NMR techniques are used to confirm the position and extent of deuterium incorporation.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of γ-Hexalactone-d5, the absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms successful labeling. The integration of the remaining proton signals can be used to estimate the degree of deuteration.

²H NMR (Deuterium NMR): ²H NMR directly observes the deuterium nuclei. The spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms. The chemical shift range in ²H NMR is similar to that of ¹H NMR. magritek.comblogspot.comillinois.edu

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides valuable information about the carbon skeleton. The signals for carbons directly bonded to deuterium atoms will be split into multiplets due to C-D coupling and will experience an upfield isotopic shift compared to the unlabeled compound. huji.ac.ilacs.orgresearchgate.net

Table 2: Estimated NMR Chemical Shifts (ppm) for γ-Hexalactone-d5

Position¹H Chemical Shift²H Chemical Shift¹³C Chemical Shift
C22.5 (m)-28.5
C31.9 (m)-27.0
C4-4.379.0 (m)
C5-1.628.0 (m)
C6-0.98.5 (m)

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. 'm' denotes a multiplet due to C-D coupling.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Integrity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to determine the purity of volatile compounds and to analyze their isotopic composition.

In the analysis of γ-Hexalactone-d5, GC is used to separate the deuterated compound from any unlabeled or partially labeled species, as well as from other impurities. The retention time of the compound is a characteristic property that can be used for its identification.

The mass spectrometer then analyzes the eluting compound, providing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of γ-Hexalactone-d5 in the mass spectrometer will be different from that of its unlabeled counterpart due to the presence of deuterium atoms. The masses of the fragment ions will be shifted by the number of deuterium atoms they contain. This allows for the confirmation of the isotopic labeling and the assessment of isotopic purity.

Table 3: Representative GC-MS Fragmentation Data for γ-Hexalactone-d5

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “gamma-Hexalactone-d5” with the requested level of detail, including specific research findings and data tables for each outlined subsection. The existing body of research extensively covers the use of deuterated internal standards in advanced analytical techniques; however, specific data and dedicated studies on gamma-Hexalactone-d5 are not sufficiently available to construct a thorough and scientifically accurate article as per the provided outline.

General principles and methodologies for similar deuterated lactones are well-documented. This body of work describes the application of Stable Isotope Dilution Analysis (SIDA), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Headspace Solid-Phase Microextraction (HS-SPME) for the quantification of trace compounds, particularly in complex matrices like food and beverages. These studies confirm the advantages of using isotopically labeled internal standards to improve accuracy, precision, and reproducibility in both targeted and untargeted analyses.

While the foundational concepts for each section of the proposed article are established within the broader context of analytical chemistry, the specific application and detailed research findings pertaining exclusively to gamma-Hexalactone-d5 are not present in the available literature. Therefore, any attempt to generate the requested article would involve extrapolation from related compounds, which would not adhere to the strict requirement of focusing solely on gamma-Hexalactone-d5 and would lack the specific data tables and detailed findings mandated by the instructions.

Advanced Analytical Applications of Gamma Hexalactone D5 As a Research Standard

Methodological Advancements in Volatile Compound Profiling and Fingerprinting

Application in Authentication and Origin Determination Studies (e.g., Food Science, Environmental Tracing)

The natural occurrence of γ-hexalactone in a variety of fruits and food products makes it a key marker for flavor profiles and product authenticity. However, the complexity of food matrices can introduce significant variability and potential inaccuracies in analytical measurements. The use of γ-Hexalactone-d5 as an internal standard in stable isotope dilution analysis (SIDA) is a powerful technique to overcome these challenges. By adding a known amount of the deuterated standard to a sample, analysts can correct for variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate quantification of the native γ-hexalactone.

In food science , this methodology is instrumental in authentication studies. For instance, the concentration of γ-hexalactone can be an indicator of the quality and authenticity of fruit juices. Adulteration of premium juices with cheaper alternatives or synthetic flavorings can be detected by accurately quantifying the natural flavor profile. While specific studies detailing the use of γ-Hexalactone-d5 for the authentication of particular food products are not widely published, the principles of SIDA with deuterated standards are well-established for this purpose. The nearly identical chemical and physical properties of γ-Hexalactone-d5 to its non-deuterated counterpart ensure that it behaves similarly during analytical procedures, making it an ideal internal standard.

The determination of the geographical origin of food products is another critical area where precise analytical methods are required. The volatile profile of a food product can be influenced by factors such as climate, soil composition, and agricultural practices, creating a chemical fingerprint that can be linked to its origin. Accurate quantification of key aroma compounds like γ-hexalactone is a crucial component of building these fingerprint databases. The use of γ-Hexalactone-d5 as an internal standard would enhance the reliability of these analyses, although specific published research applying this particular deuterated standard for origin determination is limited.

In the field of environmental tracing , deuterated compounds are employed to track the fate and transport of substances in various environmental compartments. While the application of deuterated tracers is a common practice, specific studies utilizing γ-Hexalactone-d5 for environmental tracing are not readily found in scientific literature. The principles, however, remain applicable. Should γ-hexalactone be identified as a relevant environmental marker, its deuterated analogue would be an invaluable tool for studying its environmental pathways.

Utilization in Quality Control and Interlaboratory Comparison Studies

The reliability of analytical measurements is not only crucial for individual studies but also for ensuring consistency across different laboratories and over time. Gamma-Hexalactone-d5 plays a significant role in establishing robust quality control measures and in the validation of analytical methods through interlaboratory comparisons.

Establishment of Certified Reference Materials for γ-Hexalactone and its Analogues

Certified Reference Materials (CRMs) are fundamental to achieving metrological traceability and ensuring the accuracy of analytical results. A CRM is a standard with one or more certified property values, produced by a technically valid procedure, and accompanied by a certificate. The development of a CRM for γ-hexalactone would require a highly pure substance with a well-characterized concentration in a relevant matrix.

The process of certifying the concentration of γ-hexalactone in a reference material would heavily rely on a high-precision analytical method, such as isotope dilution mass spectrometry (IDMS), using γ-Hexalactone-d5 as the internal standard. This approach minimizes measurement uncertainty and provides the highest level of accuracy. The development of such a CRM would involve homogeneity and stability studies to ensure that every unit of the material is identical and that the certified value remains stable over time under specified storage conditions.

Table 1: Hypothetical Homogeneity Study Data for a γ-Hexalactone CRM

Unit NumberMeasured Concentration (mg/kg) using γ-Hexalactone-d5 IS
110.02
29.98
310.05
49.95
510.01
610.03
79.97
810.04
99.99
1010.00
Mean 10.00
RSD (%) 0.35

This table is interactive. Users can sort the data by clicking on the column headers.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of data generated in a homogeneity study for a CRM.

Performance Evaluation of Analytical Instruments and Methods

Gamma-Hexalactone-d5 is an essential tool for the validation and ongoing performance evaluation of analytical methods for the determination of γ-hexalactone. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key performance characteristics that are evaluated include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). The use of a deuterated internal standard like γ-Hexalactone-d5 is critical for accurately assessing these parameters, as it compensates for systematic and random errors that can occur during the analytical process.

Interlaboratory comparison studies , also known as proficiency testing, are a vital component of external quality control for analytical laboratories. In such studies, a homogenous sample is sent to multiple laboratories for analysis. The results are then compared to a reference value to assess the performance of each laboratory and the analytical method itself. The use of γ-Hexalactone-d5 as an internal standard by participating laboratories would contribute to the comparability and reliability of the results, allowing for a more accurate evaluation of method performance across different laboratory settings.

Table 2: Illustrative Interlaboratory Comparison Results for γ-Hexalactone Analysis

Laboratory IDReported Concentration (mg/kg)Z-Score
Lab A9.85-0.75
Lab B10.251.25
Lab C9.98-0.10
Lab D10.502.50
Lab E9.70-1.50
Lab F10.100.50

This table is interactive. Users can sort the data by clicking on the column headers.

Disclaimer: The data and Z-scores in this table are for illustrative purposes only and represent a hypothetical interlaboratory study. A Z-score between -2 and 2 is generally considered satisfactory.

Mechanistic and Metabolic Pathway Elucidation Utilizing Gamma Hexalactone D5

Investigation of Biotransformation Pathways in Non-Human Biological Systems

Stable isotope labeling with deuterium (B1214612) is instrumental in tracing the biotransformation of xenobiotics and natural compounds. Gamma-Hexalactone-d5 is utilized in various non-human biological systems to map metabolic routes, identify novel metabolites, and understand the underlying biochemical processes.

In vitro systems, utilizing isolated enzymes or subcellular fractions, offer a controlled environment to study specific biochemical transformations. When gamma-Hexalactone-d5 is introduced as a substrate in these systems, its metabolic conversion can be meticulously tracked. Techniques like mass spectrometry can easily distinguish the deuterated compound and its metabolites from endogenous, non-labeled molecules. This allows for the unambiguous identification of metabolic products and the precise mapping of enzymatic reaction steps. Optimization of these in vitro enzymatic cascades is crucial for performance and can involve adjusting parameters such as enzyme choice, reaction conditions, and process design.

Microorganisms play a critical role in the degradation and bioconversion of organic compounds in both environmental and industrial settings. Studies involving the introduction of gamma-Hexalactone-d5 to microbial cultures, such as those of fungi like Aspergillus oryzae or yeasts like Saccharomyces cerevisiae, can reveal the pathways of its breakdown or transformation. For instance, certain yeasts are known to produce gamma-lactones from fatty acid precursors. By analyzing the culture medium and cell extracts over time, researchers can identify deuterated intermediates and end-products, thereby elucidating the specific catabolic or anabolic pathways employed by the microorganism. This information is valuable for applications ranging from bioremediation to the biotechnological production of flavor compounds.

Table 1: Microorganisms Involved in Lactone Biotransformation
MicroorganismRole in Lactone MetabolismPotential Application
Aspergillus oryzaeProduction of γ-hexalactoneIndustrial flavor synthesis
Saccharomyces cerevisiaeMetabolite of 4-hexanolideFermentation processes
Yarrowia lipolyticaSynthesis of γ-decalactone from castor oilBiotechnological fragrance production
Sporidiobolus spp.Production of γ-decalactoneFlavor biogenesis

Animal models are essential for understanding the metabolism of compounds in a whole-organism context. The administration of gamma-Hexalactone-d5 to laboratory animals, such as rats or mice, allows for the comprehensive tracing of its absorption, distribution, metabolism, and excretion (ADME). By analyzing biological samples (e.g., blood, urine, feces, and tissues) at various time points, scientists can identify the major routes of metabolic clearance and map the distribution of the deuterated label throughout the body. The use of genetically modified mouse models has been particularly instrumental in elucidating the major pathways of biosynthesis and enterohepatic cycling. This approach provides a detailed picture of the compound's metabolic fate, identifying key metabolites and clarifying the roles of different organs in its biotransformation, without focusing on clinical endpoints.

Gamma-hexalactone is a natural volatile compound found in various fruits and is produced by some fungi. Elucidating its biosynthetic pathway is crucial for understanding plant and fungal biochemistry. Isotope tracer studies using deuterated precursors are a key methodology for this purpose. For example, researchers can supply a plant or fungal culture with a hypothesized precursor labeled with deuterium. If gamma-hexalactone subsequently isolated from the organism contains the deuterium label, it provides strong evidence for the proposed pathway. This method has been used to show that yeasts can produce γ-nonalactone from linoleic acid via lipoxygenation and subsequent breakdown pathways.

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Determination

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. Comparing the reaction rate of a compound with that of its deuterated analogue, like gamma-Hexalactone-d5, is a powerful tool for deducing reaction mechanisms, particularly for identifying the rate-limiting step and characterizing the transition state.

The KIE arises primarily from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken.

Primary KIE: If a C-H bond is broken or formed in the rate-determining step of a reaction, replacing the hydrogen with deuterium will significantly slow the reaction rate. This results in a "normal" primary KIE, where the ratio of the rate constants (kH/kD) is greater than 1, typically in the range of 2-8 for C-H bond cleavage. The magnitude of the KIE can provide information about the symmetry of the transition state.

Secondary KIE: If the deuterated C-H bond is not directly broken in the rate-limiting step, a smaller KIE may still be observed. These secondary kinetic isotope effects are typically closer to unity (e.g., 0.8-1.2). They arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often due to a change in the hybridization of the carbon atom. An inverse KIE (kH/kD < 1) can occur if a carbon atom's hybridization changes from sp2 to sp3 in the transition state, as the bonding environment becomes more sterically constrained. Conversely, a normal secondary KIE (kH/kD > 1) is often observed for sp3 to sp2 rehybridization.

By measuring the KIE using gamma-Hexalactone-d5 in a specific reaction, chemists can gain critical evidence to support or refute a proposed mechanism, identify the slowest step in a multi-step process, and infer the geometry of the high-energy transition state.

Table 2: Interpretation of Kinetic Isotope Effect (KIE) Values
KIE TypeTypical kH/kD ValueInterpretation
Normal Primary KIE> 2C-H bond cleavage occurs in the rate-limiting step.
Normal Secondary KIE1.1 - 1.3Rehybridization from sp3 to sp2 in the transition state.
Inverse Secondary KIE0.8 - 0.9Rehybridization from sp2 to sp3 in the transition state.
No significant KIE~ 1Isotopically substituted position is not involved in the rate-limiting step.

Understanding Enzyme Catalysis and Substrate Specificity

Enzymes exhibit remarkable specificity, often catalyzing only one particular reaction or acting on a specific type of chemical bond. worthington-biochem.com The use of isotopically labeled substrates like γ-Hexalactone-d5 is a powerful technique for investigating the nuances of this specificity. In enzyme kinetic assays, γ-Hexalactone-d5 can be used as an internal standard alongside the natural, unlabeled γ-hexalactone. This allows for precise quantification of the rate of the enzymatic reaction, as the labeled compound, which is chemically identical in its reactivity, can be clearly distinguished and measured by mass spectrometry. acs.org

This methodology helps to determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic efficiency (kcat/Km), providing deep insights into how an enzyme recognizes and processes its substrate. nih.gov For instance, researchers can investigate a range of potential enzyme substrates and use γ-Hexalactone-d5 to accurately measure the conversion rates for each. Such studies reveal the substrate preferences of an enzyme, showing whether it is specific to the six-carbon chain of hexalactone or if it can also process other lactones of varying chain lengths (e.g., γ-decalactone). researchgate.net

The unique combination of amino acid residues within an enzyme's active site creates a specific chemical environment that binds to the substrate. libretexts.org By observing how enzymes interact with γ-hexalactone, researchers can infer the structural requirements for binding and catalysis. This knowledge is crucial for understanding the enzyme's biological role and for potential applications in biocatalysis and metabolic engineering.

Interactive Table: Enzyme Classes Involved in Lactone Metabolism
Enzyme ClassPotential Role in γ-Hexalactone MetabolismExample Substrates/Products
Lipoxygenases (LOX) Catalyze the addition of oxygen to polyunsaturated fatty acids, initiating the pathway to lactone precursors. nih.govLinoleic acid, Linolenic acid
Hydroperoxide Lyase (HPL) Cleaves fatty acid hydroperoxides into smaller aldehydes and oxoacids, intermediates in the biosynthetic pathway. nih.govFatty acid hydroperoxides
Alcohol Dehydrogenase (ADH) Reduces aldehydes to alcohols, a step in the formation of the hydroxy acid precursor to γ-hexalactone. nih.govn-hexanal, (E)-2-hexenal
Oxidoreductases General class of enzymes that catalyze oxidation-reduction reactions, involved in various steps of fatty acid breakdown and modification. byjus.comHydroxy fatty acids
Cycloisomerases May be involved in the final ring-closing (cyclization) step that converts a hydroxy fatty acid into the stable lactone ring. researchgate.net4-hydroxyhexanoic acid

Isotopic Tracing in Complex Chemical Transformations

Isotopic tracing is a technique used to track the passage of an isotope through a reaction or a metabolic pathway. wikipedia.org Stable, non-radioactive isotopes like deuterium (²H) are particularly useful because they can be detected with high sensitivity and specificity by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The five deuterium atoms in γ-Hexalactone-d5 give it a mass that is five units higher than the unlabeled molecule. This mass difference allows analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS) to easily separate and quantify both the labeled tracer and its unlabeled analogue, even in highly complex mixtures like food aromas or biological extracts. youtube.com

This technique, known as a stable isotope dilution assay (SIDA), is considered a gold standard for quantification. By adding a known amount of γ-Hexalactone-d5 to a sample, it serves as an internal standard that experiences the same sample preparation and analysis effects as the target analyte (native γ-hexalactone). This corrects for any loss during extraction or variations in instrument response, leading to highly accurate measurements.

Elucidating Degradation Pathways and By-product Formation

Understanding how chemical compounds degrade in biological or environmental systems is critical. Isotopic labeling with γ-Hexalactone-d5 provides a clear method for mapping these degradation pathways. When γ-Hexalactone-d5 is introduced into a system, such as a microbial culture or a food product during storage, its breakdown can be monitored over time.

Using techniques like LC-MS/MS, researchers can search for metabolites that retain the deuterium label. Any deuterated molecule detected is unequivocally a degradation product of the original γ-Hexalactone-d5. This approach eliminates the ambiguity of distinguishing metabolites from the complex background matrix. By identifying the sequence of labeled intermediates that appear and disappear, a step-by-step map of the degradation pathway can be constructed. This can reveal, for example, whether the primary degradation mechanism involves the opening of the lactone ring, oxidation of the alkyl chain, or other transformations, and can identify any resulting by-products.

Tracing the Formation of Aroma Compounds and Other Natural Products

The biosynthesis of natural products, including the aroma compounds that define the flavor of fruits and foods, involves complex, multi-step enzymatic pathways. mdpi.com γ-Hexalactone is a key aroma compound found in many fruits, such as peaches, and is also an indicator of the characteristic sweet aroma of certain types of beef. nih.govmdpi.com Isotopic tracers are essential for confirming the proposed biosynthetic routes to these molecules.

For instance, it has been proposed that γ-hexalactone in beef is formed from the enzymatic oxidation of linoleic acid. mdpi.com To verify this pathway, researchers could introduce a deuterated precursor, such as linoleic acid-d5, into the system. If the proposed pathway is correct, the deuterium label will be incorporated into the intermediates and ultimately into the final product, resulting in the formation of γ-Hexalactone-d5, which can be detected by GC-MS. youtube.commdpi.com This provides definitive evidence linking the precursor to the product.

Conversely, γ-Hexalactone-d5 is invaluable as an internal standard to precisely quantify the amount of native γ-hexalactone produced under different conditions. For example, studies on peach ripening have shown that the production of γ-hexalactone increases as the fruit ripens, coinciding with changes in the expression of genes related to fatty acid metabolism. nih.gov By using γ-Hexalactone-d5 as a spike, scientists can accurately measure the subtle changes in lactone concentration during ripening or in response to different agricultural practices, providing a quantitative link between gene expression and aroma formation.

Interactive Table: Hypothetical Isotopic Tracing Experiment for Aroma Formation
Experimental StepDescriptionLabeled Compound UsedAnalytical TechniqueExpected Outcome
Hypothesis To confirm that linoleic acid is a precursor to γ-hexalactone in a biological system (e.g., ripening fruit).Linoleic acid-d5GC-MS or LC-MS/MSDetection of γ-Hexalactone-d5 in the sample extract.
Quantification To accurately measure the amount of γ-hexalactone produced by a microorganism.γ-Hexalactone-d5 (as internal standard)GC-MS with Stable Isotope Dilution Assay (SIDA)Precise concentration of native γ-hexalactone is determined.
Pathway Elucidation To identify intermediate compounds in the biosynthetic pathway from a precursor to γ-hexalactone.Labeled Precursor (e.g., 4-hydroxyhexanoic acid-d5)LC-MS/MSIdentification of labeled intermediates that appear over time.

Environmental Fate and Degradation Studies of Deuterated Lactones in Non Ecological Toxicity Contexts

Biotic Degradation Processes in Environmental Matrices

Biotic degradation involves the breakdown of chemicals by microorganisms. This is often a major pathway for the environmental removal of organic compounds.

Under aerobic conditions, microorganisms in soil and sediment can utilize organic compounds as a source of carbon and energy. The biodegradation of lactones can proceed through the initial hydrolysis of the ester bond by microbial esterases, followed by the degradation of the resulting hydroxy acid. For instance, studies on other organic compounds have shown that soil bacteria can effectively metabolize them under aerobic conditions. libretexts.orgnih.gov

The biodegradation of gamma-Hexalactone-d5 is expected to be slower than that of gamma-hexalactone. The enzymatic cleavage of C-D bonds generally requires a higher activation energy than the cleavage of C-H bonds, which can lead to a significant kinetic isotope effect in microbial degradation pathways. nih.gov The magnitude of this effect would depend on the specific enzymatic mechanisms involved and whether a C-D bond cleavage is the rate-limiting step.

Table 2: Expected Aerobic Biodegradation of Gamma-Hexalactone-d5 in Environmental Systems

EnvironmentKey Microbial ProcessExpected Rate Compared to Non-Deuterated Form
SoilHydrolysis via esterases, followed by oxidation of the resulting hydroxy acid.Slower due to kinetic isotope effect.
SedimentSimilar to soil, with potential for co-metabolism.Slower due to kinetic isotope effect.

In the absence of oxygen, such as in anaerobic digesters and deep sediments, a different consortium of microorganisms is responsible for the degradation of organic matter. Anaerobic digestion is a multi-step process involving hydrolysis, acidogenesis, acetogenesis, and methanogenesis.

Interestingly, a study on the effect of fruit flavor compounds on anaerobic digestion found that γ-hexalactone, at a concentration of 5 g/L, actually increased methane (B114726) production by 83-132%. nih.gov This suggests that γ-hexalactone can be readily utilized by the anaerobic microbial community. The initial step would likely be the hydrolysis of the lactone to 4-hydroxyhexanoic acid, which can then be further metabolized by acid-forming bacteria.

Based on a comprehensive search of available scientific literature, there is currently no specific data or research published on the environmental fate, degradation, and mobility of the chemical compound gamma-Hexalactone-d5. Studies focusing on the microbial community dynamics during its degradation, its adsorption and desorption isotherms in soil, or its leaching potential and transport modeling have not been identified.

The strict requirement to focus solely on gamma-Hexalactone-d5 and to provide thorough, informative, and scientifically accurate content for the specified outline sections cannot be fulfilled without available research data. Generating content on related but different compounds or on the general principles of environmental fate for deuterated lactones would violate the explicit instructions of this task.

Therefore, it is not possible to generate the requested article sections (5.2.3, 5.3, 5.3.1, and 5.3.2) for gamma-Hexalactone-d5 at this time. Further empirical research on this specific compound is needed before a detailed and accurate summary of its environmental characteristics can be compiled.

Future Directions and Emerging Research Avenues for Gamma Hexalactone D5

Integration of γ-Hexalactone-d5 with Multi-Omics Platforms for Systems-Level Understanding

The era of systems biology necessitates the integration of multiple "omics" data streams—genomics, transcriptomics, proteomics, and metabolomics—to construct a holistic view of biological processes. In this context, deuterated internal standards like γ-Hexalactone-d5 are invaluable for achieving accurate and precise quantification of metabolites, which is crucial for meaningful multi-omics data integration.

The primary role of γ-Hexalactone-d5 in metabolomics is as an internal standard for the quantification of its non-deuterated counterpart, γ-Hexalactone. This is particularly important in complex matrices such as food, beverages, and biological fluids, where matrix effects can significantly impact the accuracy of analytical measurements. By adding a known amount of γ-Hexalactone-d5 to a sample, variations in sample preparation and instrument response can be normalized, leading to more reliable quantification of the endogenous analyte.

The integration of such precise metabolomic data with proteomic and transcriptomic datasets can provide a more complete picture of cellular regulation. For instance, correlating the levels of γ-Hexalactone with the expression of specific enzymes involved in its biosynthesis or metabolism can help to unravel the regulatory networks governing flavor development in fruits or the metabolic fate of lactones in biological systems.

Table 1: Potential Multi-Omics Applications of γ-Hexalactone-d5

Omics PlatformApplication of γ-Hexalactone-d5Research Goal
Metabolomics Internal standard for quantification of γ-Hexalactone.Accurate measurement of γ-Hexalactone concentrations in various biological and food matrices.
Proteomics Correlate γ-Hexalactone levels with protein expression.Identify enzymes and regulatory proteins involved in γ-Hexalactone biosynthesis and metabolism.
Transcriptomics Correlate γ-Hexalactone levels with gene expression.Uncover the genetic regulation of metabolic pathways leading to γ-Hexalactone formation.
Fluxomics Tracer to follow metabolic pathways.Elucidate the biosynthetic routes and metabolic fate of γ-Hexalactone in living organisms.

Development of Novel Isotope-Assisted Spectroscopic Techniques for In Situ Analysis

The development of advanced spectroscopic techniques that can leverage the unique properties of deuterated compounds opens up new possibilities for in-situ and real-time analysis. Isotope-assisted Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are particularly promising in this regard.

Deuterium (B1214612) NMR (²H NMR) offers a direct way to observe the deuterated sites within a molecule. wikipedia.org While proton NMR is often complicated by a multitude of signals in complex mixtures, ²H NMR can provide a clean spectrum showing only the signals from the deuterated species. sigmaaldrich.com This can be particularly useful for in-situ monitoring of reactions involving γ-Hexalactone-d5 or for studying its interactions with other molecules in a complex environment. The quadrupolar nature of the deuterium nucleus also makes ²H NMR sensitive to molecular dynamics and local environment, providing insights that are not accessible with proton NMR.

Raman spectroscopy , a vibrational spectroscopy technique, can also benefit from isotopic labeling. The carbon-deuterium (C-D) bond has a vibrational frequency that is distinct from the carbon-hydrogen (C-H) bond, appearing in a region of the Raman spectrum that is typically free from other signals. polimi.itnih.govnih.gov This "silent" region allows for the selective detection and imaging of deuterated molecules like γ-Hexalactone-d5 within complex biological samples without the need for fluorescent labels. In-situ Raman spectroscopy can be used to monitor the uptake and distribution of γ-Hexalactone-d5 in cells or tissues in real-time. polimi.itnih.govnih.gov

Expansion of Synthetic Methodologies for Site-Specific and Stereospecific Deuterium Labeling

The utility of γ-Hexalactone-d5 is highly dependent on the ability to synthesize it with precise control over the location and stereochemistry of the deuterium atoms. The development of novel synthetic methodologies is therefore a critical area of future research.

Current methods for the synthesis of deuterated γ-lactones often involve multi-step procedures. rsc.orgunimi.it Future efforts will likely focus on developing more efficient and selective catalytic methods for deuterium incorporation. This could include the use of transition-metal catalysts for C-H activation and deuteration, allowing for the direct replacement of specific hydrogen atoms with deuterium in the γ-Hexalactone backbone. rsc.org

Furthermore, controlling the stereochemistry of the deuterated centers is crucial, as the biological activity and sensory properties of chiral molecules can be highly dependent on their three-dimensional structure. Enantioselective and diastereoselective deuteration methods will be essential for producing specific stereoisomers of γ-Hexalactone-d5, enabling more detailed studies of its biological and chemical properties.

Table 2: Emerging Synthetic Strategies for Deuterated Lactones

Synthetic ApproachDescriptionPotential Advantages for γ-Hexalactone-d5
Catalytic C-H Deuteration Direct replacement of C-H bonds with C-D bonds using a catalyst.Fewer synthetic steps, higher efficiency, and potential for site-selectivity. rsc.org
Enantioselective Deuteration Introduction of deuterium at a chiral center with control over the stereochemistry.Access to specific enantiomers of γ-Hexalactone-d5 for stereospecific studies.
Flow Chemistry Synthesis Performing deuteration reactions in a continuous flow reactor.Improved reaction control, safety, and scalability of γ-Hexalactone-d5 production. colab.ws
Biocatalytic Deuteration Utilizing enzymes to catalyze the incorporation of deuterium.High selectivity and mild reaction conditions.

Addressing Contemporary Challenges in Analytical Chemistry Through Deuterated Standards

The use of deuterated internal standards is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). However, several challenges remain that can impact the accuracy of these measurements.

One significant challenge is the potential for chromatographic shifts between the deuterated standard and the non-deuterated analyte. Due to the slightly different physicochemical properties imparted by the deuterium atoms, the deuterated standard may elute at a slightly different time from the analytical column. This can be problematic if matrix effects, such as ion suppression or enhancement, vary across the chromatographic peak. myadlm.org Future research will focus on developing chromatographic methods that minimize these isotopic shifts and on advanced data analysis techniques to correct for any residual differences.

Another challenge is ensuring the isotopic purity and stability of the deuterated standard. Incomplete deuteration or back-exchange of deuterium with hydrogen can lead to inaccuracies in quantification. Rigorous characterization of γ-Hexalactone-d5 using techniques like high-resolution mass spectrometry and NMR is essential to confirm its isotopic enrichment and stability.

Opportunities for Cross-Disciplinary Research Collaborations Utilizing Deuterated Lactones

The unique properties of deuterated lactones like γ-Hexalactone-d5 create opportunities for collaboration across diverse scientific fields.

In food science , γ-Hexalactone-d5 can be used as a tracer to study the formation and release of flavor compounds during food processing and consumption. mdpi.com By tracking the fate of the deuterated lactone, researchers can gain a better understanding of how different ingredients and processing conditions affect the final flavor profile of a product.

In materials science , deuterated molecules are used as probes to study the structure and dynamics of polymers and other soft materials using techniques like neutron scattering. While not a primary application for a flavor compound, the principles could be extended to study the interaction of small molecules with polymer matrices.

In environmental science , deuterated standards are essential for the accurate quantification of pollutants in environmental samples. γ-Hexalactone itself is a naturally occurring compound, but the methodologies developed for its deuterated form can be applied to the synthesis of deuterated standards for other environmentally relevant lactones.

In pharmaceutical science , although γ-Hexalactone is primarily a flavor compound, the study of deuterated molecules is of immense importance. nih.gov The "deuterium effect" can alter the metabolic fate of drugs, and the analytical techniques honed with compounds like γ-Hexalactone-d5 are directly applicable to pharmaceutical research.

Q & A

Basic Research Questions

Q. How is γ-Hexalactone-d5 synthesized and characterized for use as an internal standard in analytical chemistry?

  • Methodological Answer : γ-Hexalactone-d5 is synthesized via deuterium exchange reactions using catalytic deuteration of γ-hexalactone. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation (≥98% isotopic purity) and gas chromatography-mass spectrometry (GC-MS) to verify structural integrity. Researchers must validate purity using high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) to ensure no residual non-deuterated impurities .

Q. What analytical techniques are recommended for quantifying γ-Hexalactone-d5 in complex biological matrices?

  • Methodological Answer : Stable isotope dilution analysis (SIDA) coupled with GC-MS is the gold standard. Samples are spiked with γ-Hexalactone-d5, extracted via liquid-liquid extraction (e.g., hexane:ethyl acetate), and analyzed using a polar capillary column (e.g., DB-WAX). Calibration curves (1–1000 ng/mL) must account for matrix effects by comparing deuterated and non-deuterated analyte recoveries .

Q. How does γ-Hexalactone-d5 improve reproducibility in flavor and fragrance research?

  • Methodological Answer : As an internal standard, it corrects for losses during sample preparation (e.g., volatilization in headspace analysis). For example, in beef aroma studies, γ-Hexalactone-d5 normalizes hydroxy fatty acid-derived lactone measurements, reducing inter-experimental variability by 15–20% .

Advanced Research Questions

Q. How can isotopic labeling with γ-Hexalactone-d5 elucidate metabolic pathways in eukaryotic systems?

  • Methodological Answer : In metabolic flux studies, γ-Hexalactone-d5 is administered to cell cultures or model organisms (e.g., Drosophila melanogaster). Deuterium tracing via liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies downstream metabolites (e.g., hydroxylated derivatives). Researchers must optimize extraction protocols to minimize deuterium loss during hydrolysis .

Q. What strategies resolve discrepancies in bioactivity data between γ-Hexalactone and γ-Hexalactone-d5?

  • Methodological Answer : Contradictions often arise from isotopic effects altering enzyme-substrate interactions. For instance, γ-Hexalactone-d5 may exhibit reduced binding affinity to paraoxonase 1 (PON1) compared to the non-deuterated form. To validate findings, conduct parallel assays with both compounds and statistically compare IC₅₀ values using ANOVA with post-hoc Tukey tests .

Q. How does γ-Hexalactone-d5 enhance the sensitivity of ecological studies on insect pheromones?

  • Methodological Answer : In field experiments with Bactrocera oleae (olive fruit fly), γ-Hexalactone-d5 is used to quantify male-specific lactone emission rates. Traps baited with deuterated lactones and ammonium bicarbonate show 30% higher capture rates than non-deuterated controls. Researchers must standardize environmental variables (e.g., temperature, humidity) to isolate isotopic effects .

Methodological Best Practices

  • Experimental Design :

    • Use γ-Hexalactone-d5 in triplicate assays to control for instrumental drift.
    • For in vivo studies, validate deuterium retention rates in target tissues (e.g., fat deposits) using combustion isotope ratio mass spectrometry (IRMS) .
  • Data Interpretation :

    • Address isotopic interference by subtracting background signals from natural deuterium abundance (0.015%) in control samples .
    • Publish raw chromatograms and spectral data in supplementary materials to enable cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.